Hexahydro-oxazolo[3,4-a]pyridin-3-one
Description
Significance of the Oxazolo[3,4-a]pyridine Scaffold in Advanced Organic Synthesis
The oxazolo[3,4-a]pyridine scaffold is a privileged structure in organic synthesis, meaning it is a molecular framework that is recurrently found in biologically active compounds. Its significance stems from several key aspects:
Stereochemical Complexity: The fused ring system allows for the creation of multiple stereocenters, providing a scaffold for the synthesis of complex, chiral molecules. The controlled synthesis of specific stereoisomers is a critical aspect of modern drug discovery.
Synthetic Versatility: The scaffold serves as a versatile template for the introduction of a wide array of functional groups at various positions on the bicyclic core. This allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.
Biological Relevance: Derivatives of the oxazolo[3,4-a]pyridine scaffold have been investigated for a range of potential therapeutic applications. Research has indicated that compounds containing this core structure may exhibit antimicrobial, antiviral, and anticancer properties. researchgate.netontosight.ai
The development of novel synthetic methodologies to access this and related fused heterocyclic lactam systems is an active area of research. These methods often focus on achieving high levels of stereocontrol and efficiency.
Research Context and Scope of Methodological and Theoretical Inquiry
The scientific inquiry into Hexahydro-oxazolo[3,4-a]pyridin-3-one and its analogues is situated within the broader context of heterocyclic chemistry and drug discovery. The primary research objectives in this area include:
Development of Novel Synthetic Routes: Chemists are continuously seeking more efficient and stereoselective methods to synthesize the oxazolo[3,4-a]pyridine core and its derivatives. This includes the exploration of new catalysts, reaction conditions, and starting materials.
Exploration of Biological Activity: A significant portion of the research is dedicated to synthesizing libraries of oxazolo[3,4-a]pyridine derivatives and evaluating their biological activity against various targets. This often involves high-throughput screening and detailed mechanistic studies.
Computational and Theoretical Studies: Molecular modeling and computational chemistry are employed to understand the conformational preferences of the scaffold, predict its binding to biological targets, and guide the design of new analogues with improved properties.
The table below summarizes the key areas of research and the types of studies conducted on the broader class of oxazolo[3,4-a]pyridine derivatives, reflecting the scope of inquiry in this field.
| Research Area | Methodological/Theoretical Approaches | Key Findings/Objectives |
| Synthetic Chemistry | Multi-step synthesis, Asymmetric synthesis, Catalysis | Development of efficient and stereoselective routes to the oxazolo[3,4-a]pyridine scaffold. |
| Medicinal Chemistry | Structure-Activity Relationship (SAR) studies, Lead optimization | Identification of derivatives with potent and selective biological activity. |
| Pharmacology | In vitro and in vivo biological assays | Evaluation of antimicrobial, antiviral, and anticancer potential. |
| Computational Chemistry | Molecular modeling, Conformational analysis, Docking studies | Understanding of structure-property relationships and prediction of biological activity. |
While detailed, publicly available research findings specifically for the parent compound, this compound, are limited, the extensive investigation into its derivatives underscores the importance of the underlying oxazolo[3,4-a]pyridine scaffold in contemporary chemical and pharmaceutical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-8-4-2-1-3-6(8)5-10-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJXJWVJNKEUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506652 | |
| Record name | Hexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42329-17-9 | |
| Record name | Hexahydro-3H-oxazolo[3,4-a]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42329-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Hexahydro Oxazolo 3,4 a Pyridin 3 One Formation
Elucidation of Proposed Reaction Mechanisms for Cyclization and Ring Closure
The formation of Hexahydro-oxazolo[3,4-a]pyridin-3-one from piperidine-2-carboxylic acid and an aldehyde is proposed to occur via a multi-step mechanism involving initial N-acylation followed by an intramolecular cyclization cascade. The generally accepted pathway can be outlined as follows:
Formation of a Hemiaminal/Aminal Intermediate: The initial reaction between the secondary amine of piperidine-2-carboxylic acid and an aldehyde (e.g., formaldehyde) leads to the formation of a hydroxymethyl derivative. This species is in equilibrium with its dehydrated iminium ion form.
Intramolecular N-Acylation (Lactamization): The carboxylic acid moiety of the piperidine (B6355638) ring can then undergo an intramolecular reaction with the newly formed hydroxymethylamino group. This is essentially a lactamization step, leading to the formation of an N-acyl intermediate.
Formation of an N-Acyliminium Ion: The N-acyl intermediate, under acidic conditions or upon heating, can eliminate a molecule of water to generate a highly electrophilic N-acyliminium ion. This cation is a key intermediate that drives the subsequent ring-closing step.
Intramolecular O-Cyclization (Lactonization): The nucleophilic oxygen atom of the carboxylic acid group (now part of the lactam) attacks the electrophilic carbon of the N-acyliminium ion. This final intramolecular cyclization results in the formation of the five-membered oxazolidinone ring, completing the bicyclic this compound structure.
This proposed mechanism is consistent with established principles of N-acyliminium ion chemistry, which is a powerful tool in the synthesis of nitrogen-containing heterocyclic compounds.
Identification and Characterization of Key Reactive Intermediates (e.g., Hemiaminals, Iminium Ions)
The transient nature of the intermediates in the formation of this compound makes their direct isolation and characterization challenging. However, their existence is strongly supported by mechanistic studies of analogous reactions and spectroscopic evidence in related systems.
Hemiaminals/N-Acyl Aminals: The initial adduct between the secondary amine of piperidine-2-carboxylic acid and an aldehyde is a hemiaminal. Following the intramolecular lactamization, this intermediate would be more accurately described as an N-acyl aminal precursor. These species are typically unstable and exist in equilibrium with the starting materials and the corresponding iminium ion. Their presence is often inferred from the reaction kinetics and the nature of the final products.
N-Acyliminium Ions: The N-acyliminium ion is the lynchpin of this reaction sequence. These intermediates are significantly more electrophilic than their iminium ion counterparts due to the electron-withdrawing effect of the acyl group. This enhanced electrophilicity makes them highly susceptible to attack by even weak nucleophiles, such as the oxygen of the lactam carbonyl group in the final cyclization step. The formation of N-acyliminium ions can often be promoted by Brønsted or Lewis acids, which facilitate the dehydration of the N-acyl aminal precursor. Spectroscopic techniques like NMR have been used to characterize stable N-acyliminium ions in other systems, providing strong evidence for their role as reactive intermediates.
Kinetic and Thermodynamic Aspects Governing Reaction Pathways
While specific kinetic data for the formation of this compound is not extensively reported in the literature, the thermodynamic and kinetic feasibility of the proposed steps can be inferred from general principles of organic chemistry.
| Reaction Step | Thermodynamic Considerations | Kinetic Factors |
| Hemiaminal/Aminal Formation | Generally reversible and often lies in equilibrium with the starting materials. | Typically a fast and reversible process. |
| Intramolecular N-Acylation | The formation of a six-membered lactam is thermodynamically favorable. | The rate is dependent on the proximity of the reacting groups and can be acid or base catalyzed. |
| N-Acyliminium Ion Formation | The formation of this high-energy intermediate is endergonic, but it is readily consumed in the subsequent step. | This is often the rate-determining step, influenced by the ease of dehydration of the N-acyl aminal. |
| Intramolecular O-Cyclization | The formation of a five-membered lactone (oxazolidinone) is a thermodynamically favorable process. | This intramolecular cyclization is kinetically facile due to the proximity of the nucleophile and electrophile. |
The final intramolecular cyclization, an example of lactonization, is a key thermodynamic driving force. The formation of five-membered rings is particularly favorable, a principle known as Thorpe-Ingold effect, which suggests that gem-disubstitution on a carbon atom in a chain favors cyclization.
Influence of Electronic and Steric Factors on Reaction Selectivity and Efficiency
The efficiency and selectivity of the formation of this compound are significantly influenced by electronic and steric factors at various stages of the reaction.
Electronic Factors:
Aldehyde Electrophilicity: The electrophilicity of the aldehyde used will affect the rate of the initial hemiaminal formation. Electron-withdrawing groups on the aldehyde will increase its reactivity. Formaldehyde (B43269), being highly electrophilic and unhindered, is an excellent substrate.
N-Acyliminium Ion Stability: The stability of the N-acyliminium ion is crucial. Substituents on the piperidine ring that can stabilize the positive charge will facilitate its formation and subsequent cyclization.
Nucleophilicity of the Lactam Oxygen: The nucleophilicity of the oxygen atom that participates in the final ring closure is also a factor. Electron-donating groups on the piperidine ring could potentially increase the nucleophilicity of this oxygen, though this effect is likely to be modest.
Steric Factors:
Aldehyde Structure: The use of bulkier aldehydes in place of formaldehyde can hinder the initial nucleophilic attack by the piperidine nitrogen, potentially slowing down the reaction.
Substituents on the Piperidine Ring: Steric hindrance from substituents on the piperidine ring, particularly near the carboxylic acid or the nitrogen atom, can influence the rate of both the lactamization and the final lactonization steps.
Stereoselectivity: If a substituted piperidine-2-carboxylic acid is used, the stereochemistry of the starting material will influence the stereochemical outcome of the product. The cyclization of the N-acyliminium ion is a key stereodetermining step. The incoming nucleophile (the lactam oxygen) will typically attack the iminium ion from the less hindered face, leading to a specific diastereomer. The conformational preference of the piperidine ring and the N-acyliminium ion intermediate will play a critical role in determining the facial selectivity of this attack.
Stereochemical Aspects and Control in Synthesis
Diastereoselectivity and Enantioselectivity in Fused Bicyclic Systems
The construction of the hexahydro-oxazolo[3,4-a]pyridin-3-one ring system often involves cyclization reactions where the formation of new stereocenters is controlled. The stereochemical outcome is highly dependent on the reaction type, substrates, and conditions employed.
Intramolecular cycloaddition reactions are a powerful tool for constructing such fused bicyclic systems with high stereocontrol. For instance, the 1,3-dipolar cycloaddition of nitrones with alkenes can lead to the formation of related fused isoxazolidine (B1194047) systems, where the stereochemistry of the ring fusion (cis or trans) is a key outcome. researchgate.net Studies on related oxazolopyridine systems have shown that the configuration of existing stereocenters, such as at the C8a position, can significantly influence the stereoselectivity of subsequent reactions like alkylations. scite.ai
In the synthesis of structurally analogous fused oxazolidinones, such as those derived from epoxides, high levels of diastereoselectivity have been achieved. For example, a one-pot, tandem 6-exo carbamate-epoxide cyclization/oxazolidinone formation has been shown to furnish benzo[b]oxazolo[3,4-d] semmelweis.hunih.govoxazin-1-ones in high yields, preserving the stereochemical integrity of the precursors. researchgate.net Similarly, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols demonstrates high diastereoselectivity, highlighting how the inherent structure of a fused system can direct the stereochemical outcome of a transformation. acs.org
The table below summarizes representative stereoselective reactions leading to fused heterocyclic systems analogous to this compound, illustrating the level of control achievable.
| Reaction Type | Substrate | Conditions | Product System | Stereochemical Outcome | Reference |
| Nitrone Cycloaddition | 4-Butyloxycarbonyl-3,4,5,6-tetrahydropyridine-1-oxide | Reaction with alkenes | Hexahydro-2H-isoxazolo[2,3-a]pyridines | Mixture of cis- and trans-fused isomers, dependent on alkene substituents. | researchgate.net |
| [3+2] Cycloaddition | Azomethine ylides and Ylidene derivatives of imidazothiazolotriazine | Reflux in MeCN | Dispiro[imidazothiazolotriazine-pyrrolidin-oxindoles] | Highly diastereoselective, yielding anti-exo or syn-endo products depending on substrate. | mdpi.com |
| Intramolecular Nitrile Oxide Cycloaddition | Allyloxypyrazole aldoximes | aq. NaOCl in DCM | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] semmelweis.hunih.govoxazoles | High regio- and diastereoselectivity. | mdpi.com |
| Oxidative [3+3] Annulation | Enals and Pyrazol-5-amines | N-Heterocyclic Carbene Catalyst | Chiral pyrazolo[3,4-b]pyridin-6-ones | Excellent yields and enantioselectivities. | rsc.org |
Analysis of Chirality Transfer and Absolute Configuration Determination
The asymmetric synthesis of this compound derivatives often relies on chirality transfer from readily available chiral starting materials, such as amino acids. The stereocenter of the starting material guides the formation of new stereocenters during the cyclization process, leading to a product with a defined absolute configuration.
A key example is the synthesis of chiral, non-racemic hexahydro-oxazolo[3,2-a]pyridin-5-ones, which are strategic precursors for the asymmetric synthesis of alkaloids. nih.gov The stereoselectivity of subsequent C-C bond formation is primarily dictated by the geometry of the fused rings of the oxazolopyridine moiety. The absolute configuration of these molecules can be unequivocally determined using single-crystal X-ray diffraction analysis. For instance, the structure of trans(3R,2aS)-(-)-3-phenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one was confirmed by X-ray crystallography, which provided precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. nih.gov
In other complex oxazolo[3,4-a]pyrazine derivatives, the absolute configuration was assigned based on the known configuration of the chiral α-amino acid used as a starting material, which was then confirmed through further chemical transformations and analysis. nih.gov This demonstrates a common strategy where the stereointegrity of a reaction is presumed high, and the product's stereochemistry is inferred from the precursor.
Methods for determining absolute configuration include:
Single-Crystal X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds. nih.gov
Chiroptical Methods: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy can be used to correlate the stereochemistry of a new compound with that of known analogues.
Chemical Correlation: Transforming the compound into a known structure without affecting the chiral centers allows for assignment by comparison.
Conformational Analysis and its Impact on Stereochemical Outcome
The three-dimensional shape and conformational flexibility of the this compound scaffold are crucial in determining its reactivity and the stereochemical outcome of its reactions. The fused 6/5 ring system is not planar and can exist in different conformations, primarily distinguished by the cis or trans fusion of the two rings.
Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying the conformational behavior of the parent compound, hexahydro-3H-oxazolo[3,4-a]pyridine. rsc.orgrsc.org These studies revealed that at room temperature in solution, the compound exists as an equilibrium mixture of cis-fused and trans-fused conformations. rsc.orgrsc.org By comparing the chemical shifts of key carbon atoms (C3, C1, and C8a) with those of methyl-substituted derivatives, it was determined that the trans-fused conformation is the major component, comprising 73–78% of the equilibrium mixture. rsc.orgrsc.org
The preference for a trans-fused conformation has significant stereochemical implications. In reactions such as alkylation or acylation at a position alpha to the ring-junction nitrogen, the incoming electrophile will preferentially approach from the less sterically hindered face of the dominant conformer. scite.ai This conformational bias can lead to high diastereoselectivity, as one diastereomeric product is formed in much greater quantity than the other.
Studies on analogous hexahydro-2H-isoxazolo[2,3-a]pyridines have also shown the existence of an equilibrium between cis- and trans-fused invertomers, which can be studied by variable-temperature NMR. researchgate.net The energy barrier to nitrogen inversion in these systems was found to be in the range of 62.1-72.3 kJ mol⁻¹, indicating that the conformers are stable at low temperatures but interconvert at room temperature. researchgate.net The population ratio of these invertomers is influenced by factors such as substituents and the solvent used. researchgate.net This dynamic behavior underscores the importance of considering conformational effects when designing stereoselective syntheses involving these scaffolds.
Strategies for Resolution of Stereoisomers in Fused Oxazolidinone Scaffolds
When a synthetic route produces a mixture of stereoisomers (a racemate or a mixture of diastereomers), a resolution step is necessary to isolate the desired enantiopure or diastereopure compound. For fused oxazolidinone scaffolds, chromatographic techniques are particularly powerful for analytical and preparative-scale separations.
Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is a widely used method for the enantioseparation of oxazolidinone analogues. semmelweis.hu Studies have shown that columns based on amylose (B160209) and cellulose (B213188) derivatives can effectively resolve enantiomers. The choice of mobile phase (e.g., methanol, ethanol, acetonitrile) and the specific CSP are critical for achieving good separation. semmelweis.hu For instance, amylose-based columns using acetonitrile (B52724) as the mobile phase have been shown to provide high enantioselectivity for some oxazolidinone derivatives. semmelweis.hu Interestingly, both the chiral selector and the mobile phase can influence the enantiomer elution order. semmelweis.hu
Capillary electrophoresis (CE) using cyclodextrins (CDs) as chiral selectors is another effective technique for the enantioseparation of oxazolidinones. nih.gov Anionic CD derivatives have been successfully employed to separate neutral oxazolidinone enantiomers. The cavity size of the cyclodextrin (B1172386) is a key factor, with β-CD derivatives often providing the best results for these compounds. nih.gov Similar to HPLC, reversals in the enantiomer migration order can be observed depending on the specific CD used. nih.gov
The table below presents data on the chiral separation of oxazolidinone analogues, demonstrating the effectiveness of these resolution strategies.
| Analytical Method | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Key Findings | Reference |
| Chiral HPLC | Lux Amylose-1, Lux Cellulose-1, etc. (Polysaccharide CSPs) | Polar organic solvents (MeOH, EtOH, ACN) | Amylose-based columns with ACN provided the highest enantioselectivities. Elution order reversal was observed depending on CSP and mobile phase. | semmelweis.hu |
| Capillary Electrophoresis (CE) | Anionic Cyclodextrins (e.g., CM-β-CD, HS-β-CD) | 50 mM phosphate (B84403) buffer (pH 6.0) | Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) was the most successful selector. Cavity size of the CD influenced separation and migration order. | nih.gov |
| Capillary Electrokinetic Chromatography (cEKC) | Heptakis-(2,3-diacetyl-6-sulfo)-β-cyclodextrin (HDAS-β-CD) | Borate buffer (pH 9.0) with acetonitrile (ACN) as an organic modifier. | The addition of ACN was crucial for achieving separation of some enantiomers. | nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to elucidating the electronic structure of heterocyclic systems, which in turn governs their chemical reactivity. For oxazole (B20620) and pyridine-based compounds, methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock calculations are employed to map electron density distribution, determine the energies and shapes of frontier molecular orbitals (HOMO and LUMO), and calculate net atomic charges on ring atoms. researchgate.netresearchgate.net
Studies on related oxazole systems have shown that the energies of the HOMO and LUMO, and the resulting energy gap (ΔE), are crucial parameters for predicting chemical behavior. researchgate.netirjweb.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. irjweb.com The distribution of electron density and the location of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack.
The reactivity of the broader oxazolo-pyridinium ring system has been shown to be highly sensitive to its electronic properties. For instance, the introduction of a strongly electron-withdrawing group, such as a nitro group, into the pyridine (B92270) ring can dramatically alter the molecule's stability and reaction pathways. mdpi.com Such substitutions can make the oxazole ring susceptible to hydrolytic cleavage or lead to unusual pyridine ring-opening reactions in the presence of nucleophiles. mdpi.com Quantum mechanical calculations can model these electronic effects and help rationalize the observed reactivity patterns.
| Parameter | Description | Significance in Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; higher energy indicates greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; lower energy indicates greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates kinetic stability; a smaller gap suggests higher polarizability and greater chemical reactivity. irjweb.com |
| Electron Density | Distribution of electronic charge throughout the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers. |
| Mulliken Atomic Charges | Calculated partial charge on each atom. | Helps predict sites for electrostatic interactions and nucleophilic/electrophilic attack. nih.gov |
Molecular Modeling and Conformational Search Analysis of the Fused Ring System
The three-dimensional structure and conformational flexibility of the fused bicyclic system in Hexahydro-oxazolo[3,4-a]pyridin-3-one are critical to its properties and interactions. Molecular modeling and conformational analysis are used to identify the most stable arrangements of the atoms in space.
For the related Hexahydro-3H-oxazolo[3,4-a]pyridine system, conformational analysis using carbon-13 nuclear magnetic resonance (NMR) spectroscopy has revealed that the molecule exists in solution as an equilibrium between cis-fused and trans-fused conformations. rsc.orgrsc.org The trans-fused conformation is found to be the major component, comprising 73–78% of the equilibrium mixture at NMR probe temperatures. rsc.orgrsc.org This preference for the trans-fused system is a key feature of the conformational landscape of this 6/5 fused ring system.
Studies on similar isoxazolo[2,3-a]pyridines also highlight the existence of cis- and trans-fused isomers that equilibrate through a nitrogen inversion process. researchgate.net Computational conformational searches can systematically explore the potential energy surface of the molecule to identify all low-energy conformers, such as the chair, boat, and twist conformations of the six-membered piperidine (B6355638) ring, and predict their relative stabilities and the energy barriers for interconversion. researchgate.net This information is vital for understanding structure-activity relationships, as seen in molecular modeling studies of oxazolo[3,4-a]pyrazine derivatives where the conformation dictates the interaction with biological targets. nih.gov
| Conformer | Fusion Type | Relative Population (at equilibrium) | Key Feature |
| Conformer A | trans-fused | 73–78% rsc.orgrsc.org | The thermodynamically more stable conformer. |
| Conformer B | cis-fused | 22–27% rsc.orgrsc.org | The less stable conformer, in equilibrium with the trans form. |
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms, predicting the feasibility of chemical transformations, and calculating their energetic profiles. nih.gov For heterocyclic compounds, DFT calculations, often using the B3LYP functional, can accurately predict optimized molecular geometries for reactants, transition states, and products. irjweb.commdpi.comnih.gov
For a molecule like this compound, DFT could be used to model its stability and potential degradation pathways, such as hydrolysis of the lactone functionality within the oxazolidinone ring. It can also predict global chemical reactivity descriptors that provide insight into the molecule's kinetic stability and electrophilicity. irjweb.com
| Calculated Parameter | Typical Method | Information Provided |
| Optimized Geometries | DFT (e.g., B3LYP/6-311G) irjweb.comnih.gov | Provides the lowest-energy 3D structures of reactants, products, and transition states. |
| Activation Energy (Ea) | Transition State Theory + DFT | The energy barrier that must be overcome for a reaction to occur; determines reaction rate. |
| Reaction Enthalpy (ΔH) | DFT Energy Calculations | The net energy change of a reaction (exothermic vs. endothermic). |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. irjweb.com |
| Electrophilicity Index (ω) | μ²/ (2η) (where μ is chemical potential) | A quantitative measure of a molecule's ability to act as an electrophile. irjweb.com |
Prediction of Spectroscopic Properties for Structural Assignment and Validation
Computational chemistry plays a crucial role in the assignment and validation of molecular structures by predicting spectroscopic properties that can be directly compared with experimental data. DFT calculations are highly effective for predicting a range of spectroscopic data, including vibrational frequencies (Infrared and Raman) and NMR chemical shifts. nih.govnih.gov
For the Hexahydro-oxazolo[3,4-a]pyridine ring system, experimental ¹³C NMR chemical shifts have been instrumental in its conformational analysis. rsc.orgrsc.org Theoretical calculations can predict these ¹³C and ¹H NMR chemical shifts for different potential isomers or conformers. By comparing the calculated spectra with the experimental ones, the correct structure and dominant conformation in solution can be confirmed.
| Spectroscopic Data | Experimental Value (Hypothetical) | DFT Calculated Value (Hypothetical) | Application |
| ¹³C NMR Shift (C=O) | ~175 ppm | ~174.8 ppm | Confirms the presence of the carbonyl group in the lactone. |
| ¹³C NMR Shift (C8a) | ~65 ppm rsc.orgrsc.org | ~64.5 ppm | Validates the bridgehead carbon and helps assign ring fusion stereochemistry. |
| IR Frequency (C=O stretch) | ~1760 cm⁻¹ | ~1755 cm⁻¹ | Structural confirmation of the carbonyl functional group. nih.gov |
| IR Frequency (C-O-C stretch) | ~1100-1200 cm⁻¹ | ~1150 cm⁻¹ | Confirms the ether linkage within the oxazole ring. |
Advanced Functionalization and Derivatization Strategies
Modification of the Lactam Carbonyl Group
The lactam carbonyl group is a key functional handle for the derivatization of the hexahydro-oxazolo[3,4-a]pyridin-3-one core. Its reactivity can be exploited to introduce a range of functionalities, thereby altering the electronic and steric properties of the molecule.
Reduction to Aminals and Amines: The reduction of the lactam carbonyl to an amine is a fundamental transformation that opens up avenues for further functionalization. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane derivatives. Complete reduction of the carbonyl group would lead to the corresponding hexahydro-oxazolo[3,4-a]pyridine. Partial reduction, on the other hand, could yield a hemiaminal or aminal, depending on the reaction conditions and the reducing agent employed.
Thionation: The conversion of the lactam carbonyl to a thiocarbonyl group can be accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This transformation yields the corresponding thiolactam, hexahydro-oxazolo[3,4-a]pyridine-3-thione. Thiolactams are valuable intermediates in their own right, exhibiting different reactivity profiles compared to their lactam counterparts and serving as precursors for various sulfur-containing heterocycles.
Table 1: Potential Reagents for Lactam Carbonyl Modification
| Transformation | Reagent | Potential Product |
|---|---|---|
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Hexahydro-oxazolo[3,4-a]pyridine |
Functionalization of the Piperidine (B6355638) Ring Moiety
The piperidine ring of the this compound system offers several positions for the introduction of functional groups. rsc.org The strategic functionalization of this moiety can significantly impact the molecule's conformation and biological activity.
α-Functionalization: The carbon atom alpha to the nitrogen atom (C-1) is a prime target for functionalization. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), can generate a carbanion that can then react with various electrophiles. This allows for the introduction of alkyl, acyl, and other substituents at this position. The stereochemical outcome of such reactions is often influenced by the rigid bicyclic structure of the molecule.
C-H Functionalization: Modern synthetic methods, including transition metal-catalyzed C-H activation, offer a direct approach to functionalizing the piperidine ring. nih.gov Catalysts based on rhodium or palladium can mediate the introduction of aryl or vinyl groups at specific C-H bonds, providing a more atom-economical route to derivatization compared to traditional methods that require pre-functionalized substrates. researchgate.net
Functionalization via Dehydrogenation: The piperidine ring can be partially dehydrogenated to the corresponding tetrahydropyridine intermediate. This unsaturated ring can then undergo a variety of addition reactions, including Michael additions and cycloadditions, to introduce substituents with a high degree of regioselectivity and stereoselectivity. Subsequent reduction of the double bond can restore the piperidine ring, now bearing the desired functional groups.
Introduction of Diverse Substituents and Heteroatoms onto the Fused System
The introduction of a wide array of substituents and even additional heteroatoms onto the fused this compound core is essential for fine-tuning its properties.
Substitution on Precursors: A common strategy involves the use of substituted piperidine precursors in the initial synthesis of the bicyclic system. For instance, starting with a piperidine derivative bearing a substituent at a specific position will result in the corresponding substituted this compound. This approach allows for the incorporation of a wide range of functional groups from the outset.
Aza-Michael Addition: The nitrogen atom of the piperidine ring can potentially act as a nucleophile in aza-Michael additions to activated alkenes, although this may require specific activation or reaction conditions due to the bicyclic nature of the system. nih.govnih.gov This would allow for the introduction of carbon chains bearing various functionalities.
Heteroatom Introduction: While challenging, the introduction of additional heteroatoms, such as nitrogen or sulfur, into the piperidine ring could be envisioned through multi-step synthetic sequences involving ring-opening and re-closure strategies. For example, a related oxazolo[3,2-a]pyridinium system has been shown to undergo ring-opening upon reaction with nucleophiles like ammonia, leading to the formation of aminodienes. mdpi.com A similar strategy, if applicable to the this compound system, could provide a pathway for heteroatom incorporation.
Synthesis of Polycyclic Structures Incorporating the this compound Core
The this compound scaffold can serve as a building block for the construction of more complex, polycyclic architectures.
Spirocyclic Systems: The synthesis of spirocyclic compounds incorporating this core has been reported. For example, the reaction of hexahydro-1-phenylspiro[3H-oxazolo[3,4-a]pyridine-3,4'-piperidine] with cyclopropanecarboxylic acid chloride yields a spirocyclic derivative. prepchem.com This demonstrates the feasibility of attaching additional ring systems at the C-3 position.
Diels-Alder Reactions: The piperidine ring, after suitable modification to introduce a diene or a dienophile, could participate in Diels-Alder reactions to form new six-membered rings. researchgate.net For instance, the introduction of an exocyclic double bond could create a dienophile that can react with a suitable diene to construct a new fused ring system.
Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful tool for the formation of cyclic structures. organic-chemistry.orgwikipedia.org By introducing two terminal alkene functionalities onto the this compound core, an intramolecular RCM reaction could be employed to forge a new ring, leading to the formation of a polycyclic system. The size of the newly formed ring would be dependent on the length of the tethers connecting the two alkene moieties.
Table 2: Strategies for Polycyclic Structure Synthesis
| Strategy | Description | Potential Outcome |
|---|---|---|
| Spirocyclization | Attachment of a new ring system at a single atom of the core. | Spiro-fused polycycle |
| Diels-Alder Reaction | [4+2] cycloaddition to form a new six-membered ring. | Fused or bridged polycycle |
Synthetic Applications and Methodological Advancements
Hexahydro-oxazolo[3,4-a]pyridin-3-one as Chiral Building Blocks in Asymmetric Synthesis
The enantiomerically pure forms of this compound and its derivatives serve as versatile chiral building blocks in asymmetric synthesis. deutscher-apotheker-verlag.de These scaffolds are instrumental in transferring stereochemical information to new products, making them crucial for the synthesis of single-enantiomer pharmaceuticals and other biologically active molecules. The inherent chirality and conformational rigidity of the fused ring system allow for high levels of stereocontrol in various chemical transformations.
Chiral, non-racemic hexahydro-oxazolo[3,2-a]pyridin-5-ones, a closely related isomer, are noted as strategic starting materials for the asymmetric synthesis of alkaloids. nih.gov The stereoselectivity in these syntheses is largely dictated by the geometry of the fused oxazolopyridine core. This principle of using the inherent chirality of the bicyclic lactam to direct stereoselective bond formation is a cornerstone of its application as a chiral building block. The synthesis of these building blocks often starts from readily available chiral precursors, such as amino acids, which makes them accessible for a wide range of synthetic applications. sigmaaldrich.com
Utility in the Total Synthesis of Complex Nitrogen-Containing Heterocycles and Alkaloids
The structural framework of this compound is embedded within numerous complex nitrogen-containing heterocycles and alkaloids. Consequently, it has proven to be a key intermediate in the total synthesis of these natural products. Nitrogen-containing heterocycles are prevalent scaffolds in a vast number of pharmaceuticals and bioactive compounds. nih.govsemanticscholar.orgnih.gov
The synthetic potential of related oxazolo[3,2-a]pyridine (B1258410) systems has been demonstrated in the enantiopure synthesis of several alkaloids. For instance, (3R,8aR)-(-)-3-phenylhexahydro-2H-oxazolo[3,8-a]-pyridine, derived from a related precursor, has been successfully utilized in the synthesis of (S)-(+)-coniine, (R)-(-)-coniceine, and (R)-(+)-anabasine. researchgate.net These syntheses showcase the utility of the fused heterocyclic system in constructing the core structures of piperidine (B6355638) alkaloids. The key step often involves the stereoselective addition of nucleophiles, where the existing stereocenter on the oxazolidinone ring directs the formation of a new chiral center.
The application of these building blocks extends to a variety of complex targets, leveraging the predictable stereochemical outcomes they provide. nih.gov The ability to elaborate the bicyclic system into more complex polycyclic structures makes it a powerful tool for synthetic chemists targeting natural products. nih.gov
Contribution to the Development of Novel Catalytic Systems (e.g., Organocatalysts derived from related scaffolds)
While direct application of this compound itself as a catalyst is not widely documented, the principles underlying its synthesis and stereocontrol are relevant to the development of novel catalytic systems. Chiral building blocks are fundamental to modern asymmetric synthesis, which employs chiral auxiliaries, metal complexes, and organocatalysts. deutscher-apotheker-verlag.de The knowledge gained from the stereoselective reactions of scaffolds like this compound can inform the design of new chiral ligands and organocatalysts.
The development of catalysts often involves incorporating rigid chiral structures to create a well-defined chiral environment around a catalytic center. The fused ring system of oxazolo[3,4-a]pyridines provides a rigid backbone that can be functionalized to create novel catalysts. Although specific examples deriving directly from this scaffold are still emerging, the broader class of chiral heterocycles is a fertile ground for catalyst development.
Methodological Advancements in Asymmetric Transformations Utilizing the Fused Oxazolidinone Scaffold
The use of the this compound scaffold has contributed to methodological advancements in asymmetric transformations. The predictable facial selectivity imposed by the bicyclic system allows for the development of reliable and highly stereoselective reactions.
One key area of advancement is in the stereoselective C-C bond formation at the position alpha to the nitrogen atom. nih.gov The rigid conformation of the fused rings effectively shields one face of the molecule, directing incoming reagents to the opposite face. This has been exploited in alkylation, aldol (B89426), and Michael addition reactions, consistently yielding products with high diastereoselectivity.
Furthermore, transformations involving the cleavage of the oxazolidinone ring provide a pathway to chiral piperidine derivatives, which are important structural motifs in many alkaloids and pharmaceuticals. For example, reductive cleavage of the N-O bond can unmask a chiral amino alcohol, which can then be further manipulated. These synthetic strategies, developed using the oxazolo[3,4-a]pyridine scaffold, have broadened the toolbox of synthetic organic chemists for accessing complex, chiral molecules.
Q & A
Q. What are the standard synthetic routes for Hexahydro-oxazolo[3,4-a]pyridin-3-one and its derivatives?
The synthesis typically employs reductive lithiation followed by electrophilic addition . For example, methyl vinyl ketone or pivalaldehyde can act as electrophiles, with lithium naphthalenide as the reductant. Reaction mixtures are analyzed via GC to determine diastereomer ratios (e.g., 1.5:1 or 2.2:1), followed by purification using flash chromatography (20% dichloromethane/hexanes, then gradient elution with diethyl ether/hexanes). Yields range from 59% to 84%, depending on the electrophile and stereochemical outcome .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : and NMR are used to confirm regiochemistry and stereochemistry. For instance, coupling constants (e.g., ) help assign axial/equatorial proton orientations .
- Infrared (IR) spectroscopy : Stretching frequencies (e.g., 1749 cm) verify carbonyl groups .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in ring puckering or substituent conformations .
Q. What analytical methods are critical for assessing purity and diastereomer ratios?
- Gas chromatography (GC) : Provides rapid diastereomer ratio analysis (e.g., 2.2:1 for 1,1-(1’-cis-pentenyl) derivatives) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., CHNONa with an error <1 ppm) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Diastereoselectivity is influenced by:
- Electrophile steric effects : Bulky electrophiles (e.g., pivalaldehyde) favor single diastereomers, while smaller ones (e.g., acetone) produce mixtures .
- Lithiation conditions : Temperature and solvent polarity modulate reaction kinetics. For example, THF at −78°C enhances selectivity by slowing pseudorotation .
- Chromatographic separation : Gradient elution resolves diastereomers (e.g., 19-exo vs. 19-endo in 54% yield) .
Q. What computational tools aid in analyzing the ring conformation of this compound?
- Cremer-Pople puckering parameters : Quantify nonplanar ring distortions using crystallographic data. For instance, amplitude (q) and phase angle (φ) differentiate chair-like vs. boat-like conformations .
- Density Functional Theory (DFT) : Predicts stable conformers and transition states, guiding synthetic optimization .
Q. How can contradictions in experimental data (e.g., NMR vs. X-ray results) be resolved?
- Dynamic effects : NMR may average signals for flexible substituents, while X-ray captures static conformations. For example, axial-equatorial proton exchange in solution can obscure coupling constants .
- Paramagnetic relaxation agents : Additives like Cr(acac) enhance NMR resolution for crowded regions .
Q. What strategies are recommended for optimizing low-yield reactions?
- Electrophile screening : Test alternatives (e.g., 2-cyclohexenone vs. methyl vinyl ketone) to improve reactivity .
- Lithium source variation : Compare LiNaph, LiDBB, or LiTMP for compatibility with sensitive substrates .
- In-situ monitoring : Use ReactIR or LC-MS to identify intermediates and side reactions .
Q. How can derivatives be designed for biological activity studies (e.g., TLR4 modulation)?
- Functional group addition : Introduce hydroxyl or amino groups at the 5-, 6-, or 8-positions, as seen in TLR4-active analogs like 5-aminohexahydro-6,7,8-trihydroxy derivatives .
- Docking studies : Use software like AutoDock Vina to predict binding to TLR4/MD2 complexes, prioritizing synthetically accessible modifications .
Methodological Tables
Q. Table 1. Synthetic Yields and Diastereomer Ratios for Selected Derivatives
| Electrophile | Diastereomer Ratio (GC) | Yield (%) | Reference |
|---|---|---|---|
| Methyl vinyl ketone | 1.5:1 | 65 | |
| 2-Cyclohexenone | 2.2:1 | 84 | |
| Pivalaldehyde | Single isomer | 59 |
Q. Table 2. Key NMR Chemical Shifts for this compound Derivatives
| Compound | NMR (δ, ppm) | NMR (δ, ppm) | Reference |
|---|---|---|---|
| 1-tert-Butyl-8a-methyl | 3.76 (dd, J=4.6 Hz) | 157.2 (C=O) | |
| 5-Hydroxynonan-5-yl | 1.25–1.21 (m) | 62.2 (C-O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
